4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1105188-54-2
VCID: VC2633200
InChI: InChI=1S/C16H23N3O2S/c1-2-21-13-5-3-6-14-15(13)18-16(22-14)17-7-4-8-19-9-11-20-12-10-19/h3,5-6H,2,4,7-12H2,1H3,(H,17,18)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3
Molecular Formula: C16H23N3O2S
Molecular Weight: 321.4 g/mol

4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

CAS No.: 1105188-54-2

Cat. No.: VC2633200

Molecular Formula: C16H23N3O2S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine - 1105188-54-2

Specification

CAS No. 1105188-54-2
Molecular Formula C16H23N3O2S
Molecular Weight 321.4 g/mol
IUPAC Name 4-ethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C16H23N3O2S/c1-2-21-13-5-3-6-14-15(13)18-16(22-14)17-7-4-8-19-9-11-20-12-10-19/h3,5-6H,2,4,7-12H2,1H3,(H,17,18)
Standard InChI Key NSKHZJSMUZUMQJ-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3
Canonical SMILES CCOC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3

Introduction

Chemical Identity and Structure

Identification Parameters

4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is registered with the Chemical Abstracts Service (CAS) number 1105188-54-2 . The compound exists as part of the broader benzothiazole family, which is widely recognized for diverse biological activities. The comprehensive identification parameters are summarized in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1105188-54-2
Molecular FormulaC₁₆H₂₃N₃O₂S
Molecular Weight321.4 g/mol
IUPAC Name4-ethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
InChIKeyNSKHZJSMUZUMQJ-UHFFFAOYSA-N

Structural Features

The molecular structure of 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine comprises several key functional groups that define its chemical behavior . The benzothiazole core consists of a benzene ring fused to a thiazole ring, creating a planar, aromatic heterocyclic system. The ethoxy group (CH₃CH₂O-) is attached at the 4-position of the benzothiazole ring, while the 2-position features an amino group linked to a morpholinopropyl substituent. The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is connected to the main structure via a three-carbon propyl chain, providing flexibility to the molecule .

Chemical Representation

The compound can be represented using several chemical notations that provide different levels of structural information:

SMILES Notation: CCOC1=C2C(=CC=C1)SC(=N2)NCCCN3CCOCC3

InChI: InChI=1S/C16H23N3O2S/c1-2-21-13-5-3-6-14-15(13)18-16(22-14)17-7-4-8-19-9-11-20-12-10-19/h3,5-6H,2,4,7-12H2,1H3,(H,17,18)

These representations encode the connectivity and spatial arrangement of atoms within the molecule, providing a standardized way to describe the chemical structure.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine influence its behavior in various environments and applications. While comprehensive experimental data is limited in the provided sources, computational methods have determined several important properties.

Table 2: Physical Properties

PropertyValueSource/Method
Molecular Weight321.4 g/molComputed
XLogP3-AA3.1Computed by XLogP3 3.0
Physical StatePresumed solid at room temperatureBased on similar benzothiazole derivatives

The XLogP3-AA value of 3.1 indicates that the compound has moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic is important for predicting the compound's solubility in different solvents, membrane permeability, and potential bioavailability in pharmaceutical applications.

Chemical Properties

The chemical reactivity of 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can be inferred from its structural components:

  • The benzothiazole ring system contains a nucleophilic nitrogen atom at the 3-position and an electrophilic carbon at the 2-position, allowing for various reactions typical of heterocyclic compounds.

  • The ethoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

  • The secondary amine linking the benzothiazole core to the morpholinopropyl group can participate in acylation, alkylation, and other transformations characteristic of amines.

  • The morpholine ring contains a tertiary amine that can act as a base or nucleophile in chemical reactions.

These chemical properties make the compound versatile for further chemical modifications and potential functionalization for specific applications.

Synthesis and Preparation Methods

Reaction Conditions

The synthesis typically requires controlled reaction conditions to ensure high yield and purity:

  • Temperature control: Many benzothiazole formations require elevated temperatures (80-120°C) for cyclization reactions.

  • Solvent selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are commonly employed for nucleophilic substitution reactions.

  • Catalysis: Lewis acids or transition metal catalysts may be utilized to facilitate certain transformation steps.

  • Purification: Column chromatography, recrystallization, or preparative HPLC is often necessary to obtain the final product with high purity.

Structural Comparisons with Related Compounds

Positional Isomers

The properties of 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can be better understood by comparing it with positional isomers, such as 6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine. The position of the ethoxy group significantly influences the electronic distribution within the benzothiazole ring, potentially affecting reactivity patterns and biological interactions.

Table 3: Comparison with Positional Isomers

CompoundEthoxy PositionCAS NumberNotable Differences
4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine4-position1105188-54-2Subject compound
6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine6-position1421522-06-6Different electronic distribution; potentially different biological activity profile

Related Benzothiazole Derivatives

Comparing 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine with other benzothiazole derivatives that incorporate different functional groups or substituents provides insights into structure-property relationships:

  • Fluorinated derivatives such as 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide typically exhibit enhanced metabolic stability and altered electronic properties compared to non-fluorinated analogs.

  • The replacement of the ethoxy group with other alkoxy groups (methoxy, propoxy) would alter lipophilicity and steric properties.

  • Variations in the length of the alkyl chain connecting the morpholine to the benzothiazole core impact flexibility, conformation, and potentially biological activity.

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques would be essential for assessing the purity and identity of the compound:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC using C18 columns would be suitable for analyzing this compound.

    • The moderate lipophilicity (XLogP3-AA = 3.1) suggests good retention on conventional reversed-phase columns.

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring during synthesis and preliminary purity assessment.

    • Visualization could be achieved using UV detection and specific staining reagents for benzothiazoles.

Reactivity and Chemical Transformations

Functional Group Reactivity

The diverse functional groups in 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine enable various chemical transformations:

  • N-Functionalization: The secondary amine nitrogen can undergo further functionalization through acylation, alkylation, or carbamate formation.

  • O-Dealkylation: The ethoxy group can be cleaved under appropriate conditions to generate the corresponding hydroxyl derivative.

  • Electrophilic Aromatic Substitution: The benzene portion of the benzothiazole ring may participate in electrophilic aromatic substitution reactions, although these would be influenced by the existing substituents.

  • Morpholine Ring Modifications: The morpholine nitrogen can serve as a nucleophile for further derivatization.

Stability Considerations

Understanding the stability profile of 4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is important for handling, storage, and application development:

  • Hydrolytic Stability: The compound likely exhibits reasonable stability under neutral conditions but may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Photostability: Benzothiazoles can be sensitive to light-induced degradation, suggesting storage in amber containers would be advisable.

  • Thermal Stability: The compound is expected to be thermally stable under normal storage conditions, though detailed thermal analysis would be required for precise decomposition parameters.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator